![molecular formula C10H13N2O8Y B13746117 Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium CAS No. 12558-71-3](/img/structure/B13746117.png)
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium is a coordination compound that involves the complexation of yttrium ions with ethylenedinitrilo tetraacetate (EDTA) ligands. This compound is known for its stability and ability to form strong chelates with metal ions, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium typically involves the reaction of yttrium salts with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete complexation of yttrium ions with EDTA. The general reaction can be represented as follows:
[ \text{Y}^{3+} + \text{EDTA}^{4-} \rightarrow \text{Y(EDTA)}^{-} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where yttrium salts and EDTA are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to filtration and purification processes to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of yttrium.
Reduction: It can also be reduced, although this is less common due to the stability of the yttrium-EDTA complex.
Substitution: The EDTA ligand can be substituted with other ligands under certain conditions, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of competing ligands and controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of yttrium, while substitution reactions can produce new coordination compounds with different ligands.
科学的研究の応用
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in various analytical and synthetic procedures.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium involves the formation of stable chelates with metal ions. The EDTA ligand binds to the metal ion through multiple coordination sites, forming a highly stable complex. This stability is crucial for its applications in various fields, as it ensures the controlled release and reactivity of the metal ion.
類似化合物との比較
Similar Compounds
Yttrium(III) chloride: Another yttrium compound used in various applications, but lacks the chelating properties of the EDTA complex.
Yttrium(III) nitrate: Similar to yttrium chloride, used in different industrial processes.
Yttrium(III) acetate: Another coordination compound with different ligands, used in specific chemical reactions.
Uniqueness
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium is unique due to its strong chelating properties, which make it highly stable and versatile for various applications. Its ability to form stable complexes with metal ions sets it apart from other yttrium compounds.
特性
CAS番号 |
12558-71-3 |
|---|---|
分子式 |
C10H13N2O8Y |
分子量 |
378.12 g/mol |
IUPAC名 |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;yttrium(3+) |
InChI |
InChI=1S/C10H16N2O8.Y/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
InChIキー |
PPPFOSNIFADAMA-UHFFFAOYSA-K |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Y+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


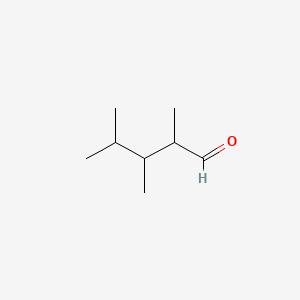

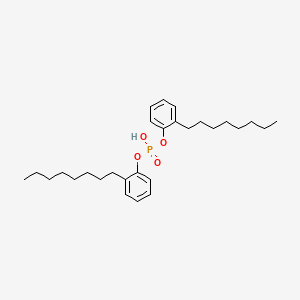
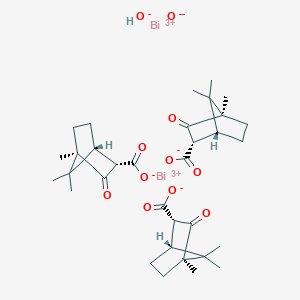
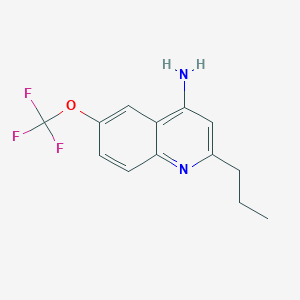
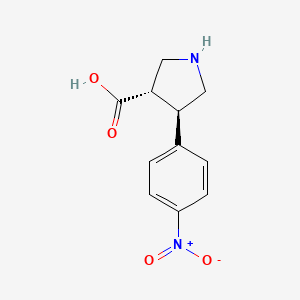
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
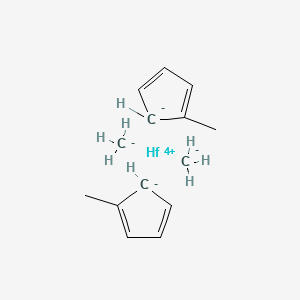
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
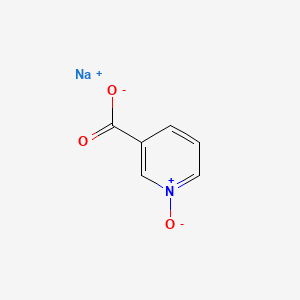

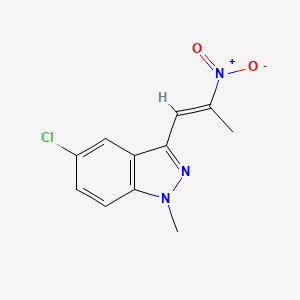
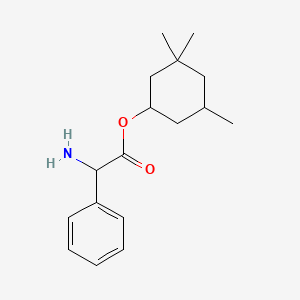
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
